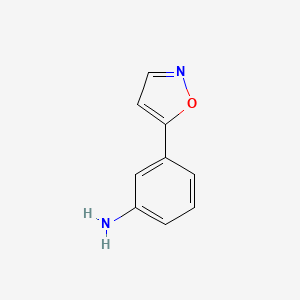

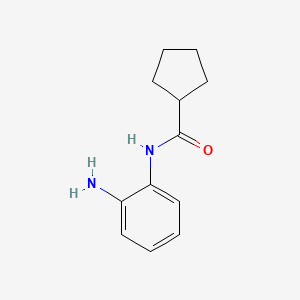

N-(2-Aminophenyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-Aminophenyl)cyclopentanecarboxamide" is not directly mentioned in the provided papers. However, the papers discuss similar compounds with cyclopentanecarboxamide structures and their synthesis, characterization, and biological activities. These compounds are synthesized through various reactions and characterized by spectroscopic methods and crystallography, indicating a broader interest in cyclopentanecarboxamide derivatives for their potential biological activities .

Synthesis Analysis

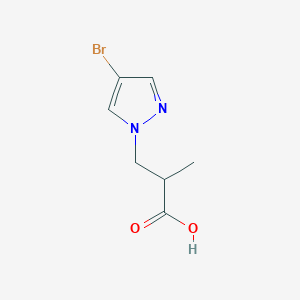

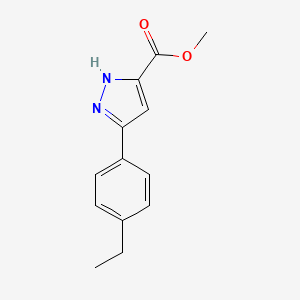

The synthesis of related compounds involves multi-step reactions, including the Gewald reaction, condensation, and reactions with isothiocyanates. For instance, the Gewald reaction was used to synthesize a derivative with anti-inflammatory and antioxidant activities . Another compound was synthesized by condensation of specific precursors, indicating antiproliferative activity against cancer cell lines . These methods suggest that the synthesis of "N-(2-Aminophenyl)cyclopentanecarboxamide" would likely involve similar strategies, utilizing amine reactions with cyclopentanecarboxamide precursors.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as crystallography. For example, the crystal structure of a bromophenyl derivative was determined using X-ray diffraction, revealing intramolecular hydrogen bonding . Similarly, the crystal structure of a phenethylcarbamothioyl derivative was characterized, showing a one-dimensional infinite chain-like structure stabilized by hydrogen bonds . These analyses are crucial for understanding the molecular geometry and potential interaction sites of "N-(2-Aminophenyl)cyclopentanecarboxamide".

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms for the compounds . However, they do mention the types of chemical reactions used for synthesis, such as condensation and reactions with isothiocyanates. These reactions are important for the formation of the amide bond and the incorporation of various substituents into the cyclopentanecarboxamide core, which would be relevant for the synthesis of "N-(2-Aminophenyl)cyclopentanecarboxamide" .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural characterization. The crystallographic data provide insights into the solid-state properties, such as unit cell dimensions and space groups, which can affect the compound's stability and solubility . The spectroscopic data are indicative of the functional groups present and their chemical environment, which are essential for predicting the reactivity and interactions of "N-(2-Aminophenyl)cyclopentanecarboxamide" with biological targets.

Propiedades

IUPAC Name |

N-(2-aminophenyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-10-7-3-4-8-11(10)14-12(15)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEIMNDORRXHFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588207 |

Source

|

| Record name | N-(2-Aminophenyl)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminophenyl)cyclopentanecarboxamide | |

CAS RN |

926217-21-2 |

Source

|

| Record name | N-(2-Aminophenyl)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B1286094.png)

![5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine](/img/structure/B1286095.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine](/img/structure/B1286103.png)

![(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B1286106.png)

![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)